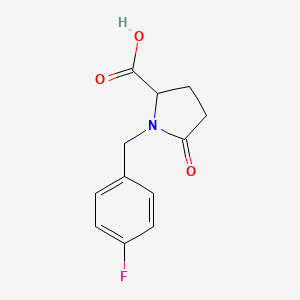
1-(4-Fluorobenzyl)-5-oxoproline
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-5-oxoproline, also known as FBO, is an important organic compound used in many scientific and industrial applications. FBO is a derivative of proline and is synthesized from benzyl alcohol and hydrochloric acid. It is a colorless liquid that has a boiling point of 99°C and a melting point of -15°C. FBO has a wide range of applications in the synthesis of drugs, intermediates, and other compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of γ-carboxy-L-glutamic acid from L-5-oxoproline esters : N-Alkyl-L-5-oxoproline esters react with phosgene to form α-chloro enamines, which are further converted to 4-carboxylated compounds. These compounds, through solvolysis, yield alkyl N-alkyl-4-(alkoxycarbonyl)-L-5-oxoprolinates. The dibenzyl N-benzhydryl ester can be converted to γ-carboxyglutamic acid, a process involving N-Boc-protected dibenzyl ester. This process exemplifies the synthesis potential of derivatives of 5-oxoproline (Effenberger, Mueller, Keller, Wild, & Ziegler, 1990).
Biological and Pharmacological Studies
Oxidative Stress in Brain Disorders : Studies show that 5-Oxoproline (pyroglutamic acid) can cause oxidative stress, which may contribute to brain damage in disorders like glutathione synthetase deficiency. This metabolic disorder is characterized by symptoms like hemolytic anemia, metabolic acidosis, and severe neurological disorders (Pederzolli et al., 2007).
Study of Metabolites in HIV Inhibitors : 19F-Nuclear Magnetic Resonance (NMR) has been used to study the metabolism of compounds related to 1-(4-Fluorobenzyl)-5-oxoproline in the context of HIV integrase inhibitors. These studies are crucial in drug discovery and development, demonstrating the application of this compound in the medical field (Monteagudo et al., 2007).
Role in Amino Acid Transport : Research has revealed that 5-Oxoproline plays a significant role in the transport of amino acids in certain cell types. The monocarboxylate transporter SLC16A1 mediates the transport of 5-oxoproline, highlighting its physiological importance, especially in astrocytes (Sasaki, Futagi, Kobayashi, Ogura, & Iseki, 2014).
Environmental and Microbial Studies
Metabolism in Prokaryotes : 5-Oxoproline is a metabolite damage product formed spontaneously from various sources. In prokaryotes, the metabolism of 5-oxoproline involves a series of enzymatic reactions, highlighting its ubiquity and importance across different life forms (Niehaus, Elbadawi-Sidhu, de Crécy-Lagard, Fiehn, & Hanson, 2017).
Synthesis of Spin-Labeled Compounds : The synthesis of ortho-fluoronitroaryl nitroxides, using derivatives of 1-(4-Fluorobenzyl)-5-oxoproline, has been demonstrated. These compounds are used in spin-labelling studies, indicating their significance in chemical analysis and imaging techniques (Hankovszky, Hideg, Lovas, Jerkovich, Rockenbauer, & Sohár, 1989).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-9-3-1-8(2-4-9)7-14-10(12(16)17)5-6-11(14)15/h1-4,10H,5-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGUBDIPIWRNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-5-oxoproline | |
CAS RN |
66183-72-0 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-5-oxoproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66183-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



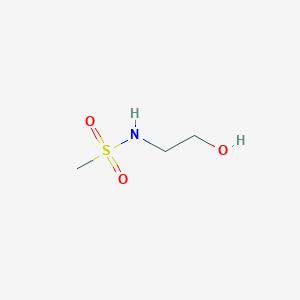



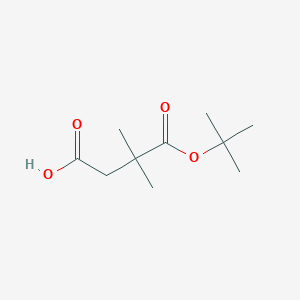
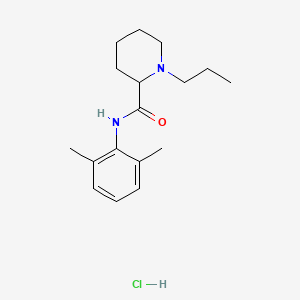

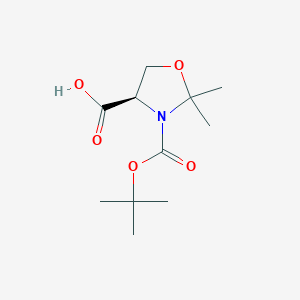

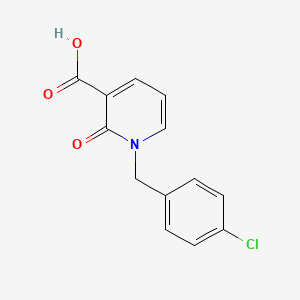

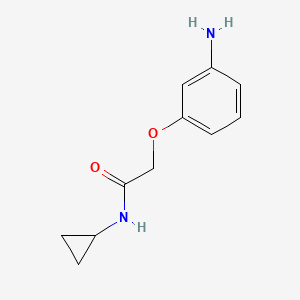
![N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B3148973.png)
